molecular formula C6H4ClF2N B1349362 2-Chloro-3,5-difluoroaniline CAS No. 36556-60-2

2-Chloro-3,5-difluoroaniline

Cat. No.: B1349362
CAS No.: 36556-60-2
M. Wt: 163.55 g/mol
InChI Key: XDHOQZCRADUDRI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluoroaniline (CAS 36556-60-2) is a halogenated aniline derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol . It is primarily used in research settings, with applications in organic synthesis and pharmaceutical intermediate development. The compound is supplied as a 10 mM solution in organic solvents, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its purity exceeds 98%, and solubility can be enhanced via heating (37°C) and sonication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-difluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Major Products

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

2-Chloro-3,5-difluoroaniline is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its structural properties.

    Industry: Used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-difluoroaniline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making it useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 2-Chloro-3,5-difluoroaniline and related halo-difluoroanilines:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
This compound 36556-60-2 C₆H₄ClF₂N Cl at C2; F at C3, C5 163.55 Research use, intermediate for fluorinated APIs Halogenation of 3,5-difluoroaniline
2-Chloro-3,4-difluoroaniline 36556-48-6 C₆H₄ClF₂N Cl at C2; F at C3, C4 163.55 Agrochemical intermediates Position-selective fluorination
2-Bromo-3,5-difluoroaniline 500357-40-4 C₆H₄BrF₂N Br at C2; F at C3, C5 208.01 Higher reactivity in coupling reactions Bromination of 3,5-difluoroaniline
3,5-Difluoroaniline 372-39-4 C₆H₅F₂N F at C3, C5 129.11 Industrial precursor for dyes and polymers Reduction of 3,5-difluoronitrobenzene
3,5-Dichloro-2,4-difluoroaniline 83121-15-7 C₆H₃Cl₂F₂N Cl at C3, C5; F at C2, C4 198.00 High thermal stability, flame retardant additive Multi-step halogenation
2-Ethynyl-4,5-difluoroaniline 143101-25-1 C₈H₅F₂N Ethynyl at C2; F at C4, C5 153.13 Click chemistry applications Sonogashira coupling

Structural and Functional Differences

  • Substituent Position Effects :

    • The 2-chloro-3,5-difluoro substitution pattern in the target compound enhances steric hindrance compared to 2-chloro-3,4-difluoroaniline , affecting reactivity in nucleophilic aromatic substitution .
    • Bromine vs. Chlorine : The brominated analog (2-Bromo-3,5-difluoroaniline) exhibits higher molecular weight (208.01 vs. 163.55) and greater leaving-group ability, making it more reactive in cross-coupling reactions .
  • Thermal and Chemical Stability: 3,5-Dichloro-2,4-difluoroaniline, with two chlorine atoms, demonstrates superior thermal stability compared to mono-chloro derivatives, making it suitable for high-temperature industrial processes . The ethynyl group in 2-Ethynyl-4,5-difluoroaniline introduces alkyne functionality, enabling use in Huisgen cycloaddition reactions for pharmaceutical synthesis .

Biological Activity

2-Chloro-3,5-difluoroaniline (CAS Number: 36556-60-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various sources to provide a comprehensive overview.

This compound is an aromatic amine characterized by the presence of chlorine and fluorine substituents on the aniline ring. Its molecular formula is C6H4ClF2N, and it exhibits unique properties that influence its biological interactions.

Biological Activity Overview

Antiviral Properties
Recent studies have highlighted the potential of this compound derivatives in antiviral applications. For instance, modifications in the structure of similar anilines have shown promising results against SARS-CoV-2 and MERS-CoV. In a study evaluating various derivatives, compounds with similar structures exhibited IC50 values ranging from 0.23 μM to 2.6 μM against these viruses, indicating significant antiviral activity .

Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using human lung fibroblast cells (HFL-1). The compound demonstrated low toxicity with a CC50 greater than 25 μM, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents such as chlorine and fluorine enhances the lipophilicity and electronic properties of the compound, which can improve its interaction with biological targets.

Table 1: Structure-Activity Relationship Data

CompoundIC50 (μM)Cytotoxicity (CC50)hERG Inhibition (%)
9g0.23>2538
11e0.15>2528

This table summarizes key findings from SAR studies indicating that modifications to the aniline structure can significantly impact both antiviral efficacy and safety .

The mechanism by which this compound exerts its biological effects may involve inhibition of viral replication pathways. Similar compounds have been shown to interfere with viral entry or replication processes by targeting specific proteins involved in these pathways .

Case Studies

Case Study: Antiviral Efficacy
A notable case study involved the synthesis of various quinazolinone derivatives incorporating this compound moieties. These derivatives were tested for their ability to inhibit SARS-CoV-2 in vitro. The results indicated that certain derivatives significantly reduced viral loads in infected cell cultures while maintaining low cytotoxicity levels .

Case Study: Pharmacokinetic Properties
Pharmacokinetic studies revealed that compounds derived from this compound exhibited favorable absorption and distribution characteristics. High plasma protein binding rates were observed, which may enhance their therapeutic potential by prolonging circulation time in the bloodstream .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3,5-difluoroaniline, and what yields can be expected?

A common approach involves halogenation and fluorination of aniline derivatives. For example, substituting chloro and fluoro groups onto an aromatic ring via nucleophilic aromatic substitution or catalytic coupling reactions. While direct synthesis data for this compound is limited, analogous procedures (e.g., Example 5 in ) achieved 95% yield using a urea derivative synthesis. Adaptations may include using 2-chloroaniline as a starting material, followed by fluorination with HF or KF under controlled conditions .

Q. How can researchers verify the purity of this compound, and what analytical standards are applicable?

Gas chromatography (GC) with flame ionization detection is widely used for purity assessment. For example, >97.0% purity thresholds are standard for structurally similar halogenated anilines (e.g., 4-Chloro-2-fluoroaniline and 2-Chloro-4-fluoroaniline) as per Kanto Reagents' specifications . Cross-reference retention times with commercial standards (e.g., 3-Chloro-4-fluoroaniline, CAS 367-21-5) to validate results .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Halogenated anilines often exhibit acute toxicity and skin sensitization. While specific safety data for this compound is sparse, structurally similar compounds like 3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7) require stringent measures:

  • Use PPE (gloves, goggles, respirators).
  • Avoid inhalation and direct contact.
  • Store in ventilated, cool environments away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated anilines like this compound?

Discrepancies in NMR or IR spectra may arise from positional isomerism or solvent effects. For example, 6-Chloro-2,4-difluoroaniline (CAS 36556-56-6) exhibits distinct 19F^{19}\text{F}-NMR shifts due to substituent positions . To mitigate ambiguity:

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign signals.
  • Compare with computational predictions (DFT or molecular dynamics simulations) .

Q. What strategies optimize the regioselectivity of fluorination in multi-halogenated anilines?

Fluorination efficiency depends on reaction conditions and catalysts. For 3,5-Difluoroaniline derivatives (CAS 372-39-4), selective fluorination is achieved using HF-pyridine complexes or transition-metal catalysts (e.g., Pd/Cu). Adjust temperature (e.g., 80–120°C) and stoichiometry to favor meta/para substitution .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor for urea derivatives and sulfonamides. For example:

  • React with isocyanates to form urea-based scaffolds (e.g., Example 5 in ).
  • Couple with sulfonyl chlorides to generate bioactive sulfonamides, as seen in the synthesis of 3,5-Difluorobenzenesulfonamide derivatives .

Q. What are the regulatory considerations for transporting halogenated anilines like this compound?

Under MARPOL Annex II and IBC Code, halogenated aromatic amines typically fall under Class 6.1 (toxic substances). Ensure compliance with GHS labeling (e.g., "Toxic if swallowed/inhaled") and secure Safety Data Sheets (SDS) for international shipping .

Q. Methodological Tables

Parameter Example Data Source
GC Purity Threshold>97.0% (for 2-Chloro-4-fluoroaniline)Kanto Reagents
Yield Optimization95% (urea derivative synthesis)Example 5
Melting Point Range28–33°C (6-Chloro-2,4-difluoroaniline)

Q. Key Notes

  • Synthesis Adaptation : Modify protocols from analogous compounds (e.g., 3,5-Difluoroaniline) to target this compound .
  • Analytical Cross-Validation : Use GC-MS and NMR libraries for structurally related standards .
  • Safety Compliance : Adopt protocols from 3,5-Dichloro-2,4-difluoroaniline handling guidelines .

Properties

IUPAC Name

2-chloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOQZCRADUDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371402
Record name 2-chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-60-2
Record name 2-chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33.4 g of 2-chloro-1,3,5-trifluorobenzene and 200 ml of methanol saturated with ammonia gas at room temperature were sealed in a Teflon-coating autoclave and heated on an oil bath at 160° C. for 40 hours. After the reaction, the solvent and unreacted 2-chloro-1,3,5-trifluorobenzene were distilled off from the reaction mixture under reduced pressure, and the remaining mixture of a solid component and an oily component was extracted with ether to obtain an oily product in an amount of 31.7 g (yield of 2-chloro-3,5-difluoroaniline: 95% determined by GLC analysis).
Quantity
33.4 g
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0 (± 1) mol
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reactant
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[Compound]
Name
Teflon
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0 (± 1) mol
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200 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-3,5-difluoroaniline
2-Chloro-3,5-difluoroaniline
2-Chloro-3,5-difluoroaniline
2-Chloro-3,5-difluoroaniline
2-Chloro-3,5-difluoroaniline
2-Chloro-3,5-difluoroaniline

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